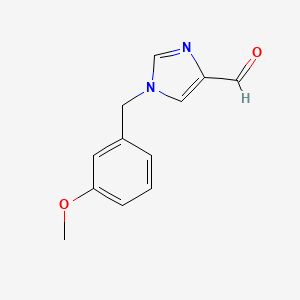
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
Overview
Description
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The exact structure of the compound, including the positions of the cyclopropyl, piperidin-4-ylmethyl, and hydroxyl groups on the pyrazole ring, could not be determined from the available information.
Scientific Research Applications
Chemical Inhibitors and Enzyme Interactions
Research into chemical inhibitors of cytochrome P450 isoforms highlights the importance of understanding the selectivity and potency of chemical compounds in inhibiting specific enzyme pathways. While "3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol" is not directly mentioned, similar compounds are assessed for their role in drug-drug interactions and metabolic enzyme inhibition, underscoring the broader relevance of studying specific chemical inhibitors for therapeutic development (Khojasteh et al., 2011).
Synthetic Routes and Chemical Reactivity
The synthesis and chemistry of structurally unique hexasubstituted pyrazolines, including discussions on synthetic pathways and chemical reactivity, provide insights into the versatility of pyrazoline derivatives. This research indicates the potential for developing novel compounds with significant biological and pharmacological properties, which could extend to compounds like "this compound" (Baumstark et al., 2013).
Therapeutic Applications and Biological Activity
The therapeutic applications and biological activities of pyrazolines, explored through various synthetic strategies and evaluations, suggest a broad spectrum of potential medicinal benefits. These include anticancer properties, highlighting the importance of structural derivatives in developing new therapeutic agents. The relevance of such studies to "this compound" lies in the shared pyrazoline core, suggesting potential areas for further research and development (Ray et al., 2022).
properties
IUPAC Name |
5-cyclopropyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-7-11(10-1-2-10)14-15(12)8-9-3-5-13-6-4-9/h7,9-10,13-14H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLKYJINYRZTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




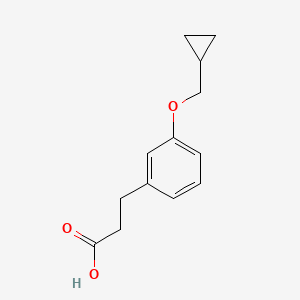
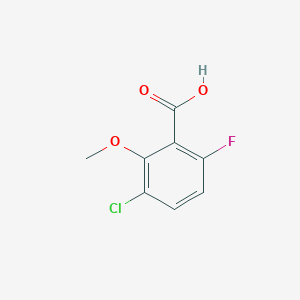


![N,2-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470317.png)

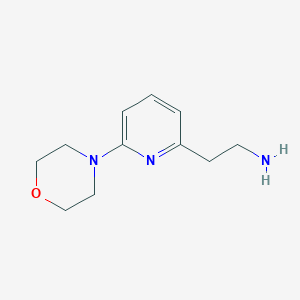
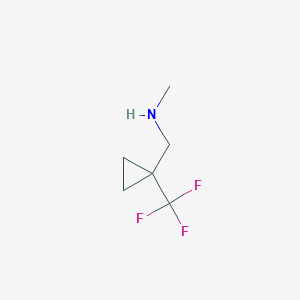
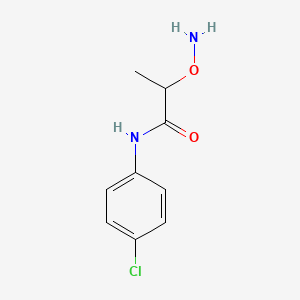
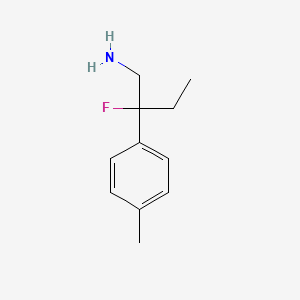
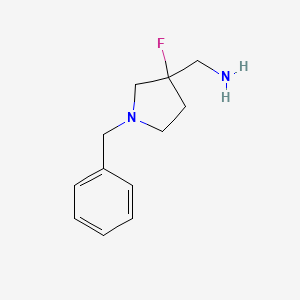
![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1470326.png)
